molecular formula C31H30N4O3S B2894202 N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034479-89-3

N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2894202
CAS No.: 2034479-89-3
M. Wt: 538.67
InChI Key: JFKMWAALTWPTDE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a thioacetamide side chain. Key structural features include:

  • 3-butyl-4-oxo-pyrrolo[3,2-d]pyrimidine core: Provides a planar, heterocyclic framework critical for intermolecular interactions.
  • N-(4-(benzyloxy)phenyl) group: Introduces a polar benzyloxy moiety, likely influencing solubility and hydrogen-bonding capacity.
  • Thioacetamide linker: The sulfur atom may improve metabolic stability compared to oxygen analogues.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O3S/c1-2-3-18-35-30(37)29-28(26(19-32-29)23-12-8-5-9-13-23)34-31(35)39-21-27(36)33-24-14-16-25(17-15-24)38-20-22-10-6-4-7-11-22/h4-17,19,32H,2-3,18,20-21H2,1H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKMWAALTWPTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The synthesis begins with the preparation of the pyrrolopyrimidine core, followed by its functionalization with benzyloxy and phenyl groups. Key steps may include:

  • Formation of the pyrrolopyrimidine core through condensation reactions involving appropriate precursors.

  • Introduction of the benzyloxy group via nucleophilic substitution.

  • Attachment of the phenyl group through coupling reactions, such as Suzuki or Stille cross-coupling.

  • Final acylation step to incorporate the acetamide functionality.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Techniques like continuous flow synthesis could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound may be oxidized to introduce or modify functional groups, affecting its reactivity and biological activity.

  • Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms, potentially modifying the compound’s properties.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic or heterocyclic rings, enabling further functionalization.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

  • Substitution: Reagents like halogens, alkyl halides, or organometallic reagents (e.g., Grignard reagents) are commonly employed in substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific functional groups involved and the conditions used. They may include oxidized derivatives, reduced forms, and substituted analogs with modified chemical and biological properties.

Scientific Research Applications

N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide has a range of scientific research applications, including but not limited to:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or interaction with cellular pathways. It may serve as a tool compound for studying specific biological processes.

  • Medicine: Explored for its therapeutic potential in various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

  • Industry: Used in the development of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide exerts its effects can involve various molecular targets and pathways, depending on its specific application. Potential mechanisms include:

  • Enzyme Inhibition: The compound may bind to and inhibit the activity of specific enzymes, affecting metabolic or signaling pathways.

  • Receptor Modulation: It may interact with cellular receptors, modulating their activity and influencing cellular responses.

  • Pathway Interference: The compound could interfere with specific biological pathways, leading to altered cellular functions or physiological outcomes.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogues:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Structural Features
Target Compound R1 = 4-(benzyloxy)phenyl, R2 = butyl, R3 = phenyl C₃₃H₃₀N₄O₃S 586.7 Benzyloxy group enhances polarity; butyl chain increases lipophilicity.
N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide R1 = 3-ethylphenyl, R2 = 4-methoxyphenyl, R3 = phenyl C₂₉H₂₆N₄O₃S 510.6 Methoxy group improves solubility; ethylphenyl introduces steric bulk.
N-(4-ethylphenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide R1 = 4-ethylphenyl, R2 = 4-ethylphenyl, R3 = phenyl C₃₁H₃₀N₄O₂S 522.7 Dual ethyl groups enhance lipophilicity; symmetrical substitution may affect binding.

Biological Activity

N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₃₁H₃₀N₄O₃S
  • Molecular Weight : 534.67 g/mol
  • CAS Number : 1226438-21-6

This structure incorporates a pyrrolo[3,2-d]pyrimidine moiety, which is known for its biological activity, particularly in the context of antiviral and anticancer properties.

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to this compound as antiviral agents. For instance, derivatives of pyrimidine and pyrrolidine have shown promising activity against various viral targets. The mechanism often involves inhibition of viral replication through interaction with key viral enzymes such as reverse transcriptase and proteases .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Compounds with similar heterocyclic frameworks have been documented to exhibit cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression .

Case Studies and Research Findings

  • Inhibition of Monoamine Oxidase (MAO) :
    • A related study found that certain benzyloxyphenyl derivatives exhibited selective inhibition of MAO B with IC50 values in the low nanomolar range (1.4 - 4.6 nM), indicating a strong potential for neuroprotective effects and treatment of neurodegenerative diseases .
  • Antimicrobial Activity :
    • Compounds with similar structures have been evaluated for their antibacterial properties. For instance, certain pyrrolamides demonstrated significant activity against Gram-positive bacteria, suggesting that this compound may also possess similar effects .

Data Tables

Biological Activity IC50 Values Mechanism
MAO B Inhibition1.4 - 4.6 nMCompetitive inhibition
Antiviral ActivityVariesInhibition of viral replication
Antitumor ActivityVariesInduction of apoptosis
Antibacterial ActivityVariesDisruption of bacterial cell wall synthesis

Q & A

Q. What analytical techniques are recommended for structural characterization of this compound?

To confirm the structure and purity of the compound, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : For identifying proton and carbon environments, particularly distinguishing the benzyloxy, thioacetamide, and pyrrolopyrimidine moieties .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., via ESI-TOF to confirm [M+H]+ ions) .
  • X-ray Crystallography (if crystals are obtainable): To resolve stereochemical ambiguities in the pyrrolopyrimidine core .

Q. What reaction parameters are critical for optimizing synthesis yield?

Key factors include:

  • Temperature Control : Pyrimidine ring closure (step 3 in multi-step syntheses) often requires reflux in anhydrous solvents (e.g., DMF or THF at 80–100°C) .
  • Catalyst Selection : Use palladium catalysts for Suzuki couplings when introducing phenyl or benzyl substituents .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate intermediates .
  • Reagent Stoichiometry : Excess thiolating agents (e.g., Lawesson’s reagent) improve thioether bond formation .

Q. How can solubility challenges be addressed for in vitro assays?

  • Solvent Systems : Use DMSO for stock solutions (10–20 mM) due to the compound’s low aqueous solubility .
  • Surfactant Additives : Include 0.1% Tween-80 in buffer solutions to enhance dispersibility .
  • Co-solvents : Ethanol or PEG-400 (up to 5% v/v) can stabilize the compound in cell culture media .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

  • Comparative SAR Analysis : Evaluate substituent effects (e.g., replacing benzyloxy with chlorophenyl groups reduces COX-2 inhibition by ~30% ).
  • Assay Standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) to isolate variable impacts .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity readings (e.g., oxidation of the thioether group ).

Q. What strategies are effective for target identification and validation?

  • Molecular Docking : Prioritize targets like tyrosine kinases or cyclooxygenases using software (AutoDock Vina) based on the compound’s pyrrolopyrimidine-thioacetamide scaffold .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by assessing activity loss in cells lacking the putative target protein .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to confirm direct interactions with purified enzymes .

Q. How can metabolic instability in vivo be mitigated during lead optimization?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated benzyloxy) to enhance bioavailability .
  • Isotope Labeling : Use deuterium at metabolically vulnerable sites (e.g., methyl groups on the butyl chain) to slow CYP450-mediated degradation .
  • Microsomal Stability Assays : Screen liver microsomes to identify metabolic hotspots (e.g., oxidation of the dihydropyrimidine ring ).

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Tissue-Specific Uptake : Measure intracellular concentrations via LC-MS in resistant vs. sensitive cell lines (e.g., MCF-7 vs. HEK293 ).
  • Apoptosis Pathway Profiling : Use RNA-seq to identify differential expression of pro-survival genes (e.g., Bcl-2) .
  • Check for P-gp Efflux : Inhibit P-glycoprotein with verapamil to determine if efflux mechanisms reduce efficacy in certain lines .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Production

StepReactionOptimal ConditionsYield RangeReference
1Pyrrolopyrimidine Core FormationReflux in DMF, 100°C, 12h60–70%
2Thioether CouplingLawesson’s reagent, THF, RT, 6h75–85%
3Final Acetamide FormationEDCI/HOBt, DCM, 0°C→RT50–65%

Q. Table 2. Comparative Biological Activities of Analogues

Substituent ModificationTarget (IC50, µM)NotesReference
Benzyloxy → ChlorophenylCOX-2 (20 → 30)Reduced potency
Butyl → EthylLOX-5 (18 → 25)Increased selectivity
Thioether → EtherMCF-7 (15 → >50)Loss of cytotoxicity

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